2-Hydroxyethyl 4-hydroxybenzoate

概要

説明

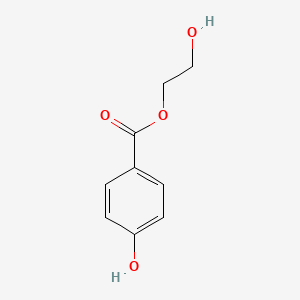

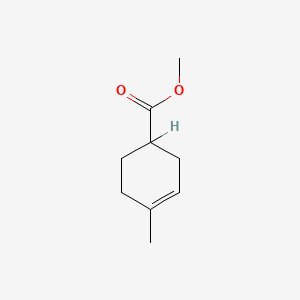

2-Hydroxyethyl 4-hydroxybenzoate, also known as 4-Hydroxybenzoic Acid 2-Hydroxyethyl Ester or 2-Hydroxyethylparaben, is a chemical compound with the empirical formula C9H10O4 . It is a solid substance that appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular structure of 2-Hydroxyethyl 4-hydroxybenzoate consists of a benzene ring bearing a carboxyl and a hydroxyl group . The molecule has a total of 23 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds .Physical And Chemical Properties Analysis

2-Hydroxyethyl 4-hydroxybenzoate is a solid at 20°C . It has a melting point range of 139.0 to 142.0°C and a boiling point of 202°C at 2.4 mmHg . The compound has a molecular weight of 182.17 .科学的研究の応用

Food Industry

4-HBA has potential biotechnological applications in the food industry . It is used as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds .

Cosmetics Industry

In the cosmetics industry, 4-HBA is used extensively due to its chemical stability . It’s a key component in the production of various products .

Pharmaceutical Industry

4-HBA is widely used in the pharmaceutical industry for the production of preservatives, bactericides, and dyes . It’s also used as an intermediate for several value-added bioproducts .

Fungicides

4-HBA has applications in the production of fungicides . Its chemical properties make it a valuable ingredient in these products .

Bioremediation

4-HBA and its derivatives (parabens) are widely distributed in various environments due to their extensive use in food, pharmaceutical, and cosmetic industries . Bioremediation constitutes the most sustainable approach for the removal of 4-hydroxybenzoate and its derivatives from polluted environments .

Thermoplastic Industry

4-HBA is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .

Biosynthesis of Value-Added Bioproducts

4-HBA has recently emerged as a promising intermediate for several value-added bioproducts . A variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products .

Research and Development

Much research effort has been devoted to developing biotechnological processes for 4-HBA biosynthesis . It’s used in the microbial shikimate pathway for the biosynthesis of aromatic amino acids, quinones, folates, and secondary metabolites including many commercially valuable compounds .

Safety and Hazards

作用機序

Target of Action

It is known that hydroxybenzoic acid derivatives, which include 2-hydroxyethyl 4-hydroxybenzoate, play key roles in microbial carbon metabolism .

Mode of Action

It is likely that it interacts with its targets in a similar manner to other hydroxybenzoic acid derivatives, which are known to interact with various enzymes and proteins within the cell .

Biochemical Pathways

2-Hydroxyethyl 4-hydroxybenzoate is likely involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids . It may also be involved in the gentisate pathway, which is used by some bacteria to degrade aromatic compounds

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could impact its bioavailability and pharmacokinetics.

Result of Action

Given its structural similarity to other hydroxybenzoic acid derivatives, it may have similar effects, such as influencing microbial carbon metabolism .

Action Environment

The action, efficacy, and stability of 2-Hydroxyethyl 4-hydroxybenzoate can be influenced by various environmental factors. For example, the compound’s solid state at room temperature could impact its solubility and therefore its bioavailability and efficacy. Additionally, factors such as pH, temperature, and the presence of other compounds could potentially affect its stability and action.

特性

IUPAC Name |

2-hydroxyethyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-5-6-13-9(12)7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHGEIJFEHZKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296123 | |

| Record name | 2-Hydroxyethyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxyethyl 4-hydroxybenzoate | |

CAS RN |

2496-90-4 | |

| Record name | Ethylene glycol MONO-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2496-90-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyethyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyethyl 4-Hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL MONO-4-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGI1Z327U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

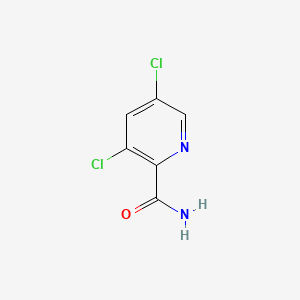

Q1: What is the molecular structure of 2-hydroxyethyl 4-hydroxybenzoate and how was it determined?

A1: 2-Hydroxyethyl 4-hydroxybenzoate (C₉H₁₀O₄) is an ester with a hydroxyl group on the ethyl chain. Its structure was characterized using single crystal X-ray diffraction. [] The analysis revealed a planar benzene ring with a carboxyl group attached. The carboxyl group is slightly out of plane with the benzene ring, with a dihedral angle of 11.93°. Additionally, the 2-hydroxyethyl side chain adopts a gauche conformation. []

Q2: What intermolecular interactions are observed in the crystal structure of 2-hydroxyethyl 4-hydroxybenzoate?

A2: The crystal structure analysis revealed that molecules of 2-hydroxyethyl 4-hydroxybenzoate are linked together through hydrogen bonding. [] Specifically, O—H⋯O and C—H⋯O hydrogen bonds were identified, contributing to the overall packing arrangement within the crystal lattice. []

Q3: Has 2-hydroxyethyl 4-hydroxybenzoate been found in nature and, if so, where?

A3: Yes, 2-hydroxyethyl 4-hydroxybenzoate has been isolated from the fresh leaves of Aristolochia cucurbitifolia, a plant native to Taiwan. [] This finding is significant as it highlights the potential of natural sources in providing novel chemical entities.

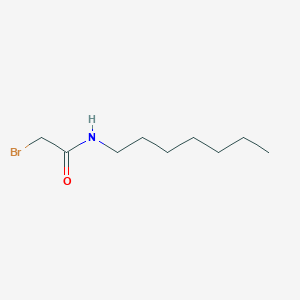

Q4: Apart from its natural occurrence, is there any information about how 2-hydroxyethyl 4-hydroxybenzoate can be synthesized?

A4: Interestingly, research describes an unexpected reaction pathway where 2-bromoethyl 4-hydroxybenzoate reacts with sodium hydroxide to yield 2-hydroxyethyl 4-hydroxybenzoate. [] This reaction, confirmed through deuterium labeling studies, proceeds via an internal CO alkylation mechanism involving an intermediate (compound 5 in the study). [] This suggests a potential synthetic route for obtaining 2-hydroxyethyl 4-hydroxybenzoate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)

![2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1296141.png)